Trimethylsilyl trifluoroacetate

Overview

Description

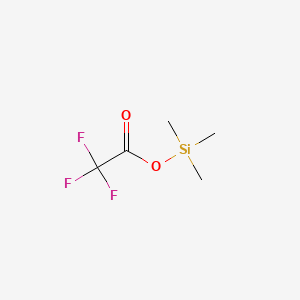

Trimethylsilyl trifluoroacetate is an organosilicon compound with the molecular formula C5H9F3O2SiThis compound is characterized by its high reactivity and ability to act as a strong acid catalyst in numerous chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl trifluoroacetate can be synthesized through the reaction of trimethylsilyl chloride with trifluoroacetic acid in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl trifluoroacetate undergoes various types of chemical reactions, including:

Esterification: It can react with alcohols to form trifluoroacetate esters.

Hydrolysis: In the presence of water, it hydrolyzes to produce trifluoroacetic acid and trimethylsilanol.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Esterification: Typically carried out in the presence of an acid catalyst at room temperature.

Hydrolysis: Conducted under mild aqueous conditions.

Substitution: Often performed in the presence of a base to facilitate the nucleophilic attack.

Major Products:

Trifluoroacetate esters: Formed from esterification reactions.

Trifluoroacetic acid and trimethylsilanol: Products of hydrolysis.

Various substituted compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Trimethylsilyl trifluoroacetate is extensively used as a derivatization agent in organic synthesis. Key roles include:

- Formation of Silyl Ethers : It facilitates the conversion of alcohols into silyl ethers, improving their volatility for gas chromatography analysis. This reaction enhances the detection sensitivity of various compounds during analysis.

- Protecting Group : The compound acts as a protecting group for hydroxyl functionalities during multi-step syntheses, allowing chemists to control the introduction of functional groups without interference from hydroxyl groups .

Analytical Chemistry

In analytical chemistry, this compound is employed primarily in:

- Gas Chromatography-Mass Spectrometry (GC-MS) : It is used to derivatize polar compounds, making them more amenable to GC-MS analysis. The introduction of trimethylsilyl groups improves the chromatographic properties and stability of analytes .

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound enhances the detection of certain functional groups by converting them into more easily identifiable derivatives.

Biochemical Applications

This compound plays a significant role in biochemistry:

- Edman Degradation : This technique for sequencing amino acids in proteins utilizes this compound to derivatize the N-terminal amino group of peptides, facilitating their identification through mass spectrometry.

- Peptide Synthesis : It aids in the protection and subsequent deprotection of amino acids during peptide synthesis, allowing for controlled reactions without unwanted side reactions .

Comparative Analysis with Related Compounds

The following table outlines how this compound compares with similar reagents:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethylsilyl acetate | Silyl ester | Primarily used for protecting hydroxyl groups |

| Trifluoroacetic anhydride | Acid anhydride | Stronger electrophile; used for acylation reactions |

| Dimethylformamide | Solvent/reagent | Polar aprotic solvent; often used in nucleophilic substitutions |

Case Study 1: Derivatization Method Development

A recent study developed a novel derivatization method using this compound for quantifying trace amounts of sterols in environmental samples. The method showed significant improvements over traditional silylation techniques, providing better stability and shorter retention times in GC-MS analysis .

Case Study 2: Peptide Sequencing Enhancement

Research demonstrated that using this compound in Edman degradation significantly improved the identification accuracy of amino acid sequences in peptides. The volatile derivatives formed allowed for precise separation and identification using mass spectrometry.

Mechanism of Action

The mechanism of action of trimethylsilyl trifluoroacetate involves the transfer of the trifluoroacetate group to a substrate. This process is facilitated by the high reactivity of the trimethylsilyl group, which acts as a leaving group in the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate being used .

Comparison with Similar Compounds

Trimethylsilyl acetate: Similar in structure but with an acetate group instead of a trifluoroacetate group.

Trimethylsilyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, offering different reactivity and applications.

Chlorotrimethylsilane: Used in similar reactions but with a chloride group instead of a trifluoroacetate group.

Uniqueness: Trimethylsilyl trifluoroacetate is unique due to its ability to introduce trifluoroacetate groups, which are highly valued for their electron-withdrawing properties. This makes it particularly useful in the synthesis of fluorinated compounds, which have significant applications in pharmaceuticals and materials science .

Biological Activity

Trimethylsilyl trifluoroacetate (TMSOTf) is a versatile silylating agent widely used in organic synthesis, particularly in the field of analytical chemistry. Its biological activity, however, has garnered attention due to its implications in various biochemical applications and potential toxicological effects. This article explores the biological activity of TMSOTf, including its mechanisms of action, toxicity studies, and relevant case studies.

This compound is characterized by its trifluoroacetate group, which contributes to its reactivity and solubility in organic solvents. The compound acts primarily as a silylating agent, facilitating the formation of silyl esters from carboxylic acids. This property is critical in improving the volatility and thermal stability of compounds during gas chromatography and mass spectrometry analyses.

The mechanism by which TMSOTf exerts its effects involves:

- Silylation : The introduction of a trimethylsilyl group enhances the stability and detection of analytes.

- Reactivity : It can promote various organic reactions, such as aldol reactions and cyclization processes, under mild conditions .

Biological Activity and Toxicity Studies

Research on the biological activity of TMSOTf has indicated its potential effects on mammalian systems. While TMSOTf itself has limited direct biological activity, its byproduct, trifluoroacetate (TFA), has been studied extensively.

Toxicity Assessment

Trifluoroacetate is known to exhibit low acute toxicity in mammals. Studies have shown:

- Target Organ : The liver is identified as the primary target organ for TFA exposure, with mild liver hypertrophy observed in repeated dose studies on rats .

- Genotoxicity : TFA does not induce significant genotoxic responses or adverse effects in developmental toxicity studies .

- Environmental Impact : TFA is present in various environmental matrices, raising concerns about human exposure through water sources .

Case Studies

Several studies have illustrated the biological implications of TMSOTf and its derivatives:

- Cell Proliferation Inhibition :

- Pharmacological Applications :

Data Tables

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of TMSTFA for experimental design?

TMSTFA (C₅H₉F₃O₂Si, MW 186.20) has a boiling point of 88–90°C, density of 1.078 g/mL at 25°C, and refractive index of 1.336. Its volatility and stability under anhydrous conditions make it suitable for silylation reactions. The InChI key (1S/C5H9F3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3) aids in computational modeling .

Q. How is TMSTFA employed as a silylating agent in organic synthesis?

TMSTFA is widely used to protect hydroxyl or amine groups via trimethylsilyl (TMS) derivatization. For example, in phosphoramidite synthesis, it reacts with hydroxylated intermediates under mild conditions (0°C to RT, methanol solvent) to form stable TMS ethers, enabling subsequent coupling reactions. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. What safety protocols are essential for handling TMSTFA?

TMSTFA has an oral LD₅₀ of 300–2,000 mg/kg, requiring precautions to avoid inhalation or skin contact. Use fume hoods, nitrile gloves, and safety goggles. Environmental hazards include low biodegradability; spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic role does TMSTFA play in stabilizing lithium-ion battery electrolytes?

TMSTFA acts as an HF scavenger in electrolytes, reacting with trace HF to prevent degradation of LiPF₆-based salts. This stabilizes the solid-electrolyte interphase (SEI) on anodes. Efficacy is validated via electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) to analyze SEI composition .

Q. How can density functional theory (DFT) elucidate TMSTFA’s reactivity in silico?

DFT calculations (e.g., B3LYP/6-31G+(d,p)) optimize TMSTFA’s geometry and predict electronic properties (HOMO-LUMO energies, molecular electrostatic potentials). Vibrational frequencies scaled by 0.964 match experimental IR spectra, while NMR chemical shifts (GIAO method) validate structural assignments .

Q. Why does TMSTFA enable stereochemical inversion in trifluoroacetate ester reactions?

In scandium(III)-catalyzed reactions, TMSTFA forms trifluoroacetate esters that undergo nucleophilic attack by trimethylsilyl cyanide. A transient ion pair with the catalyst restricts nucleophile access, leading to ~90% inversion. Mechanistic studies use kinetic isotope effects (KIEs) and stereoselective isotopic labeling .

Q. What analytical methods ensure purity in TMSTFA-mediated syntheses?

Post-synthesis purification employs size exclusion chromatography (SEC) with HFIP/K⁺ trifluoroacetate eluent (flow rate: 0.8 mL/min). Purity is confirmed via ¹H/¹³C NMR (referenced to TMS in CDCl₃) and mass spectrometry (EI/CI modes) .

Q. How does TMSTFA influence reaction yields in multi-step domino reactions?

In triazole synthesis, TMSTFA facilitates desilylation under mild acidic conditions, enabling sequential azide-alkyne cycloaddition and silyl group removal. Reaction optimization uses design of experiments (DoE) to balance temperature, solvent polarity, and catalyst loading (e.g., PIFA) .

Methodological Notes

Properties

IUPAC Name |

trimethylsilyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYXXANHGYSBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059944 | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-53-3 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylsilyl trifluoroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JU5FBY95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.